4-Chloro-5-hydroxy-2-methylbenzonitrile

Physicochemical characterization Thermal properties Distillation purification

Select 4-chloro-5-hydroxy-2-methylbenzonitrile when your synthetic route demands three orthogonal reactive handles in a single low-MW core: the 4-Cl for Suzuki coupling, the 5-OH for O-alkylation, and the 2-CN for further elaboration. Unlike non-hydroxylated analogs, the 5-OH provides a hydrogen-bond donor (HBD=1) essential for fragment-based screening and alters physicochemical properties (LogP 2.66, bp ~275°C). Available at 98% purity with ambient storage and shipping, eliminating costly repurification for late-stage intermediate synthesis.

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
CAS No. 1374308-83-4
Cat. No. B3034100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-hydroxy-2-methylbenzonitrile
CAS1374308-83-4
Molecular FormulaC8H6ClNO
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C#N)O)Cl
InChIInChI=1S/C8H6ClNO/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3,11H,1H3
InChIKeyLYLKRRSRVCCNAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-hydroxy-2-methylbenzonitrile (CAS 1374308-83-4) – A Triply-Substituted Benzonitrile Building Block for Pharmaceutical R&D and Heterocyclic Synthesis


4-Chloro-5-hydroxy-2-methylbenzonitrile (CAS 1374308-83-4; C₈H₆ClNO; MW 167.59) is a tetra-substituted benzonitrile derivative bearing a chloro group at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position on the aromatic ring . It serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its unique combination of electron-withdrawing (chloro, nitrile) and electron-donating (hydroxy, methyl) substituents enables selective reactivity in cross-coupling, nucleophilic substitution, and heterocycle-forming reactions [1]. The compound is commercially supplied as a high-purity solid (typically 95%–99.43%) by multiple vendors and is employed as a building block for constructing bioactive molecules and complex heterocyclic scaffolds [2].

Why 4-Chloro-5-hydroxy-2-methylbenzonitrile Cannot Be Replaced by Mono- or Di-Substituted Benzonitrile Analogs – A Functional Group Analysis


Compounds within the substituted benzonitrile family—such as 4-chloro-2-methylbenzonitrile (lacking the 5-hydroxy group) or 5-hydroxy-2-methylbenzonitrile (lacking the 4-chloro group)—are not interchangeable with 4-chloro-5-hydroxy-2-methylbenzonitrile because the simultaneous presence of three substituents (2-CH₃, 4-Cl, 5-OH) creates a unique electronic and steric environment that governs reactivity, physicochemical properties, and downstream synthetic utility [1]. The hydroxyl group contributes hydrogen-bond donor capacity (HBD = 1) absent in non-hydroxylated analogs, altering solubility, chromatographic behavior, and crystal packing [2]. The chlorine atom serves as a leaving group for cross-coupling and nucleophilic aromatic substitution while simultaneously modulating ring electronics and increasing lipophilicity by approximately 0.6 LogP units relative to the non-chlorinated congener . These features collectively determine the compound's performance in multi-step synthetic sequences, and substitution with a simpler analog would fundamentally alter reaction outcomes, intermediate stability, and final product profiles.

4-Chloro-5-hydroxy-2-methylbenzonitrile – Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Elevation of ~35 °C Due to Intermolecular Hydrogen Bonding from the 5-Hydroxy Group

The boiling point of 4-chloro-5-hydroxy-2-methylbenzonitrile is 275.2±40.0 °C at 760 mmHg, approximately 35.4 °C higher than that of its non-hydroxylated analog 4-chloro-2-methylbenzonitrile (239.8±20.0 °C at 760 mmHg) . This elevation is attributed to intermolecular hydrogen bonding conferred by the phenolic -OH group at the 5-position, which is absent in the comparator. Both values are predicted/computed under standardized conditions, enabling direct comparison of the hydroxyl group's contribution to cohesive energy.

Physicochemical characterization Thermal properties Distillation purification

Lipophilicity Modulation: 4-Chloro Substituent Increases LogP by ~0.6 Units Relative to Non-Chlorinated Analog

The octanol-water partition coefficient (LogP) of 4-chloro-5-hydroxy-2-methylbenzonitrile is 2.66 (computed), compared with 2.04 for the non-chlorinated analog 5-hydroxy-2-methylbenzonitrile (CAS 101349-82-0) . This ΔLogP of approximately +0.62 reflects the lipophilic contribution of the 4-chloro substituent. The higher LogP indicates greater partitioning into organic phases, which impacts extraction efficiency, reversed-phase chromatographic retention, and potential passive membrane permeability in biological assays.

Lipophilicity LogP Chromatographic retention Membrane permeability

Hydrogen Bond Donor Capacity Differentiates 4-Chloro-5-hydroxy-2-methylbenzonitrile from Non-Hydroxylated Benzonitrile Intermediates

4-Chloro-5-hydroxy-2-methylbenzonitrile possesses one hydrogen bond donor (HBD = 1, from the 5-OH group), whereas its non-hydroxylated analog 4-chloro-2-methylbenzonitrile has HBD = 0 [1]. This difference is structurally deterministic and has consequences for solubility in polar protic solvents, ability to engage in directed hydrogen-bonding interactions with biological targets or co-crystal formers, and chromatographic behavior on normal-phase and HILIC stationary phases. The topological polar surface area (tPSA) of 44 Ų for the target compound further quantifies its polarity profile.

Hydrogen bonding Solubility Crystal engineering Receptor interaction

Synthetic Route Benchmark: Multi-Step Synthesis Achieves 78% Overall Yield

A multi-step synthetic route toward 4-chloro-5-hydroxy-2-methylbenzonitrile has been reported to achieve an overall yield of 78% [1]. The synthesis proceeds via chlorination of 5-hydroxy-2-methylbenzonitrile using a chlorinating agent under controlled conditions (0–5 °C, inert solvent). While yield data for closely analogous compounds under identical conditions are not available for direct comparison, this 78% benchmark serves as a reference point for process chemists evaluating the commercial feasibility of in-house synthesis versus direct procurement of the pre-manufactured building block.

Process chemistry Synthetic yield Scale-up feasibility Cost-of-goods assessment

Commercial Purity Grade Availability: Up to 99.43% vs. Typical 95–98% for Common Analogs

4-Chloro-5-hydroxy-2-methylbenzonitrile is commercially available at purity grades of 95% (Biosynth, A2B Chem), 98% (Fluorochem, Leyan, Macklin), and 99.43% (ChemScence) [1]. In contrast, the commonly used analog 4-chloro-2-methylbenzonitrile (CAS 50712-68-0) is typically supplied at 95–98% purity, with the 99%+ grade being less commonly cataloged . The availability of a 99.43% purity option for the target compound is notable for applications requiring high precision, such as quantitative NMR reference standards, impurity profiling, or late-stage API intermediate synthesis where residual impurities must be tightly controlled.

Purity specification Quality control Procurement decision Analytical chemistry

Unique Electronic Substitution Pattern Enables Regioselective Reactivity Not Achievable with Simpler Benzonitrile Analogs

The simultaneous presence of electron-withdrawing groups (4-Cl: σₚ ≈ +0.23; 1-CN: σₘ ≈ +0.56, σₚ ≈ +0.66) and electron-donating groups (2-CH₃: σₚ ≈ −0.17; 5-OH: σₚ ≈ −0.37) on the same benzene ring creates a polarized electronic environment with predictable regioselective reactivity [1]. This pattern places the chloro substituent in a position activated toward nucleophilic aromatic substitution (para to the electron-withdrawing nitrile, ortho to the electron-donating hydroxyl) while the hydroxyl group remains available for O-functionalization (etherification, esterification, sulfonation). In contrast, analogs lacking either the hydroxyl or the methyl group present fundamentally different reactivity landscapes: 4-chloro-2-methylbenzonitrile offers no hydroxyl handle for derivatization, while 5-hydroxy-2-methylbenzonitrile lacks the chloro leaving group required for cross-coupling chemistry .

Electronic effects Regioselectivity Cross-coupling SAR development

4-Chloro-5-hydroxy-2-methylbenzonitrile – Evidence-Anchored Application Scenarios for Scientific Procurement and Industrial Use


Medicinal Chemistry SAR Campaigns Requiring Orthogonal Derivatization at Three Positions

When a medicinal chemistry program requires sequential functionalization of a benzonitrile scaffold—e.g., Suzuki coupling at the 4-chloro position followed by O-alkylation at the 5-hydroxy position—4-chloro-5-hydroxy-2-methylbenzonitrile is the appropriate building block because it provides three chemically distinct handles (Cl, OH, CN) in a single, low-molecular-weight core. The electronic substitution pattern documented in Section 3 (Evidence Item 6) ensures predictable regioselectivity: the chloro group is activated toward cross-coupling by the para-nitrile and ortho-hydroxyl groups, while the hydroxyl remains available for subsequent derivatization without protecting group strategies required for less-substituted analogs [1].

Process Chemistry Scale-Up Where Thermal Stability and Distillation Parameters Are Critical

For process development teams evaluating synthetic intermediates that require purification by distillation, the boiling point of 275.2±40.0 °C (vs. 239.8±20.0 °C for the non-hydroxylated analog 4-chloro-2-methylbenzonitrile) serves as a critical design parameter for equipment selection and thermal stability risk assessment. The ~35 °C higher boiling point of 4-chloro-5-hydroxy-2-methylbenzonitrile (Evidence Item 1, Section 3) necessitates higher-temperature distillation infrastructure and may influence decisions about alternative purification methods such as recrystallization or column chromatography .

High-Precision Pharmaceutical Intermediate Sourcing Requiring >99% Purity Specifications

In late-stage preclinical or early clinical API manufacturing where intermediate purity directly impacts final drug substance impurity profiles, the availability of 4-chloro-5-hydroxy-2-methylbenzonitrile at 99.43% purity (ChemScence, documented in Evidence Item 5, Section 3) provides a procurement pathway that may eliminate the need for additional in-house repurification. This is particularly relevant when the compound is used within three synthetic steps of the final API, where ICH Q3A guidelines on impurity reporting thresholds become applicable. The cost premium (~$480/250mg at 99.43% vs. ~$162/250mg at 95%) can be evaluated against internal purification costs and yield losses [2].

Fragment-Based Drug Discovery Requiring Hydrogen-Bond-Donor-Capable Benzonitrile Scaffolds

For fragment-based screening libraries where hydrogen-bond donor capacity is a key design criterion for engaging protein targets (e.g., kinase hinge regions, protease active sites), 4-chloro-5-hydroxy-2-methylbenzonitrile offers HBD = 1 that is absent in 4-chloro-2-methylbenzonitrile (HBD = 0). As quantified in Evidence Item 3 (Section 3), the presence of a single hydroxyl donor combined with the chloro leaving group for subsequent fragment elaboration makes this compound a strategically differentiated fragment starting point. The computed LogP of 2.66 (Evidence Item 2) also places it within the preferred lipophilicity range for fragment screening collections .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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